4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester
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Overview
Description
“4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-94-2 and a molecular weight of 307.22 . Its IUPAC name is pyrrolidin-1-yl (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidin-1-yl group attached to a thiophene ring, which is further connected to a boronic acid pinacol ester group . The InChI code for this compound is 1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-21-12)13(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.22 .Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters, such as the one , are highly valuable building blocks in organic synthesis . They are used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of chemical reaction where two carbon atoms are joined together with the help of a metal catalyst . Boronic esters like “4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester” are often used in this process due to their stability and ease of preparation .
Synthesis of Natural Products
Boronic esters are also used in the total synthesis of natural products . For example, they have been used in the synthesis of fostriecin, a natural product with potential anticancer properties .
Functionalizing Deboronation
Functionalizing deboronation is a process where the boron moiety in a boronic ester is replaced with another functional group . This process is used to create a wide range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Radical Approach
A radical approach is used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This approach is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Sensing Applications
Boronic acids, which can be derived from boronic esters, have been used in the detection of diols and anions . This makes them useful in the development of specific molecular receptors .
Mechanism of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-21-12)13(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRMBGLOORQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester |
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